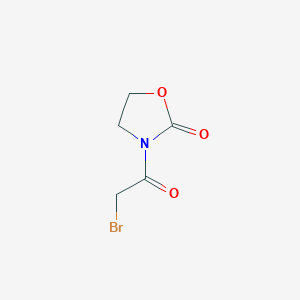
7a-Fluoroindan-5(7aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Fluoroindan-5(7aH)-one is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a versatile building block that can be used to synthesize various bioactive molecules.
Mechanism of Action
The mechanism of action of 7a-Fluoroindan-5(7aH)-one is not well understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7a-Fluoroindan-5(7aH)-one are largely dependent on the specific compound it is used to synthesize. However, studies have shown that the compound has potential therapeutic applications in various diseases such as epilepsy, cancer, viral infections, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7a-Fluoroindan-5(7aH)-one in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Moreover, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using 7a-Fluoroindan-5(7aH)-one is its potential toxicity and the need for appropriate safety measures when handling the compound.
Future Directions
There are several future directions for the use of 7a-Fluoroindan-5(7aH)-one in scientific research. One direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective synthesis of bioactive molecules. Additionally, further research is needed to understand the mechanism of action of 7a-Fluoroindan-5(7aH)-one and its potential role in various physiological processes.
Synthesis Methods
The synthesis of 7a-Fluoroindan-5(7aH)-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 7a-Fluoroindan-1-ol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields the desired product in good to excellent yields.
Scientific Research Applications
7a-Fluoroindan-5(7aH)-one has been extensively used in the synthesis of various bioactive molecules. For example, it has been used as a key intermediate in the synthesis of the anticonvulsant drug, zonisamide. It has also been used in the synthesis of the anticancer drug candidate, 3-(7a-fluoroindan-5-yloxy)-2-hydroxypropyl carbamate. Moreover, 7a-Fluoroindan-5(7aH)-one has been used in the synthesis of various other compounds with potential therapeutic applications such as antiviral, anti-inflammatory, and analgesic agents.
properties
CAS RN |
156332-26-2 |
|---|---|
Product Name |
7a-Fluoroindan-5(7aH)-one |
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
InChI Key |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Canonical SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
synonyms |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



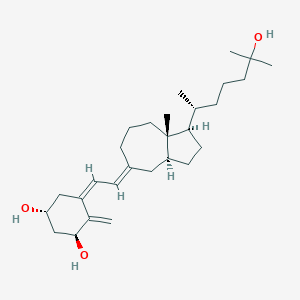
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
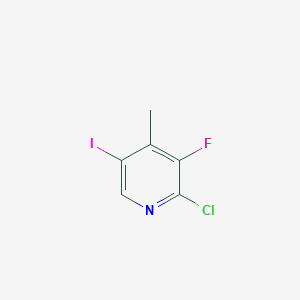
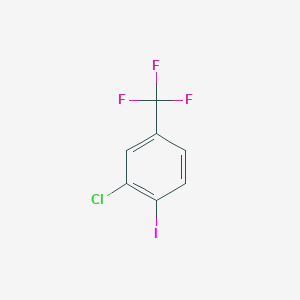
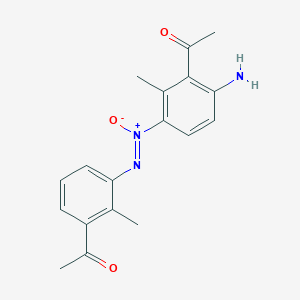
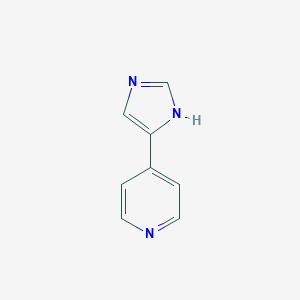


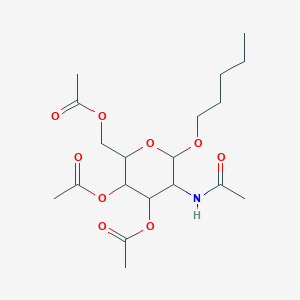
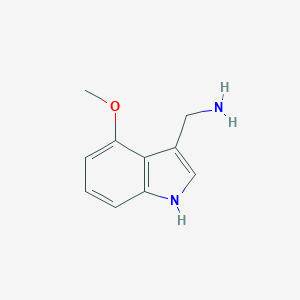
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
